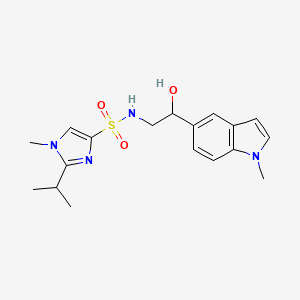

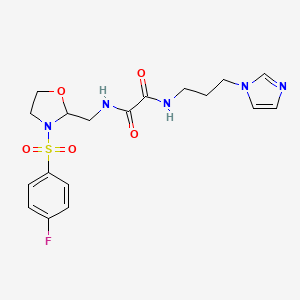

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.

BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Activity Analysis

Sulfonamides have been examined for their antioxidant properties, with a review by Munteanu and Apetrei (2021) discussing various methods used to determine antioxidant activity, including tests based on hydrogen atom transfer and electron transfer, highlighting the chemical and electrochemical methodologies applied in antioxidant analysis (Munteanu & Apetrei, 2021). This suggests that sulfonamides, including the specific compound , could potentially be evaluated for their antioxidant capacities using these methodologies.

Environmental and Water Treatment

Sulfonamides are significant as environmental contaminants due to their widespread use and persistence. Studies focus on their occurrence, fate, and removal technologies, highlighting the need for advanced treatment methods to mitigate their impact on ecosystems and human health. For instance, Prasannamedha and Kumar (2020) reviewed cleaner techniques for removing sulfamethoxazole, a sulfonamide antibiotic, from aqueous solutions, emphasizing adsorption and advanced oxidation processes (AOPs) (Prasannamedha & Kumar, 2020). While this study does not directly mention N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, it underscores the relevance of sulfonamides in environmental science and the importance of developing effective removal strategies.

Biological Activities and Medicinal Applications

Sulfonamides, due to their structural diversity, have been explored for various biological activities, including antibacterial, antifungal, and antitumor effects. Research by Azevedo-Barbosa et al. (2020) highlights the sulfonamide subunit's significance in developing bioactive substances with potential antitumor properties, underscoring the versatility and importance of sulfonamides in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Mécanisme D'action

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Benzimidazole

, another class of compounds that this molecule belongs to, is a type of organic compound formed by the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its ability to interact with various biological targets.

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-12(2)18-20-17(11-22(18)4)26(24,25)19-10-16(23)14-5-6-15-13(9-14)7-8-21(15)3/h5-9,11-12,16,19,23H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVULNDVDWGXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2691783.png)

![6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2691788.png)

![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2691804.png)